molecular formula C8H7Cl3O2S B8512710 1-(Methanesulfonyl)-4-(trichloromethyl)benzene CAS No. 76213-17-7

1-(Methanesulfonyl)-4-(trichloromethyl)benzene

Cat. No.: B8512710
CAS No.: 76213-17-7
M. Wt: 273.6 g/mol
InChI Key: MORNEPHYIBISFF-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-4-(trichloromethyl)benzene is a useful research compound. Its molecular formula is C8H7Cl3O2S and its molecular weight is 273.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

76213-17-7

Molecular Formula

C8H7Cl3O2S

Molecular Weight

273.6 g/mol

IUPAC Name

1-methylsulfonyl-4-(trichloromethyl)benzene

InChI

InChI=1S/C8H7Cl3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3

InChI Key

MORNEPHYIBISFF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl p-tolylsulfone (100 g, 0.59 mole), carbon tetrachloride (1500 ml) and mercuric oxide (211 g) were added to a 3-necked flask equipped with a mechanical stirrer, gas inlet, dry-ice condenser and thermometer. The mixture was stirred and maintained at 50°-60° while adding chlorine gas (scrubbed through sulfuric acid) at a rate of approximately 1600 cc/min for 35 minutes (155 g). At this point chlorine monoxide started refluxing and chloride addition was discontinued. The mixture was stirred and heated for a total of 7 hours and additional chlorine (65 g) and mercuric oxide (100 g) were added as needed to complete the reaction which can be readily monitored by N-nmr.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chlorine monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
65 g
Type
reactant
Reaction Step Five
[Compound]
Name
mercuric oxide
Quantity
100 g
Type
reactant
Reaction Step Five

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